molecular formula C64H48N2 B15234925 N10,N10'-Bis(4-methylnaphthalen-1-YL)-N10,N10'-dip-tolyl-9,9'-bianthracene-10,10'-diamine

N10,N10'-Bis(4-methylnaphthalen-1-YL)-N10,N10'-dip-tolyl-9,9'-bianthracene-10,10'-diamine

Cat. No.: B15234925
M. Wt: 845.1 g/mol
InChI Key: LQCFQPXIFXUSJY-UHFFFAOYSA-N
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Description

N10,N10'-Bis(4-methylnaphthalen-1-YL)-N10,N10'-dip-tolyl-9,9'-bianthracene-10,10'-diamine is a complex aromatic diamine derivative with a bianthracene core. This compound features two 4-methylnaphthalen-1-yl groups and two p-tolyl (4-methylphenyl) substituents attached to the nitrogen atoms of the anthracene moieties. Such structural complexity confers unique electronic and thermal properties, making it relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics, where extended π-conjugation and charge transport capabilities are critical .

Properties

Molecular Formula

C64H48N2

Molecular Weight

845.1 g/mol

IUPAC Name

10-[10-(4-methyl-N-(4-methylnaphthalen-1-yl)anilino)anthracen-9-yl]-N-(4-methylnaphthalen-1-yl)-N-(4-methylphenyl)anthracen-9-amine

InChI

InChI=1S/C64H48N2/c1-41-29-35-45(36-30-41)65(59-39-33-43(3)47-17-5-7-19-49(47)59)63-55-25-13-9-21-51(55)61(52-22-10-14-26-56(52)63)62-53-23-11-15-27-57(53)64(58-28-16-12-24-54(58)62)66(46-37-31-42(2)32-38-46)60-40-34-44(4)48-18-6-8-20-50(48)60/h5-40H,1-4H3

InChI Key

LQCFQPXIFXUSJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C3=CC=CC=C32)C)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=C8C=CC=CC8=C(C9=CC=CC=C97)N(C1=CC=C(C=C1)C)C1=CC=C(C2=CC=CC=C21)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N10,N10’-Bis(4-methylnaphthalen-1-YL)-N10,N10’-dip-tolyl-9,9’-bianthracene-10,10’-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Anthracene Core: The anthracene core is synthesized through a Friedel-Crafts alkylation reaction.

    Introduction of Naphthalene and Tolyl Groups: The naphthalene and tolyl groups are introduced via a series of Suzuki-Miyaura cross-coupling reactions.

    Final Amination: The final step involves the amination of the anthracene core with the naphthalene and tolyl groups under palladium-catalyzed conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N10,N10’-Bis(4-methylnaphthalen-1-YL)-N10,N10’-dip-tolyl-9,9’-bianthracene-10,10’-diamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted anthracenes, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N10,N10’-Bis(4-methylnaphthalen-1-YL)-N10,N10’-dip-tolyl-9,9’-bianthracene-10,10’-diamine has several scientific research applications:

    Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.

    Materials Science: This compound is utilized in the synthesis of advanced materials with unique electronic and optical properties.

    Biological Research: It is studied for its potential use in bioimaging and as a fluorescent probe due to its strong fluorescence.

    Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

Mechanism of Action

The mechanism by which N10,N10’-Bis(4-methylnaphthalen-1-YL)-N10,N10’-dip-tolyl-9,9’-bianthracene-10,10’-diamine exerts its effects involves its interaction with molecular targets and pathways:

    Molecular Targets: It interacts with specific proteins and enzymes, modulating their activity.

    Pathways Involved: The compound influences various signaling pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Key Observations :

  • BA-NPB’s higher molecular weight (788.97 g/mol) suggests greater steric bulk, which may reduce solubility but improve thermal stability.

Thermal Stability and Melting Points

Thermal properties are critical for device durability:

Compound Melting Point (°C) Notes
Target Compound Not reported Likely >300°C (based on analogs)
BA-NPB >400 Exceptional stability for OLED layers
BA-TAD Not reported Density: 1.244 g/cm³

The high melting point of BA-NPB (>400°C) underscores the thermal resilience of naphthyl-substituted anthracenes, a trait likely shared by the target compound due to structural similarities .

Charge Transport and Emission Properties

  • BA-NPB : Used as a hole-transport material (HTM) in OLEDs due to its high hole mobility (~10⁻⁴ cm²/Vs) and broad bandgap .
  • BA-TAD : Functions as an emissive layer dopant, with tetraphenyl groups modulating emission spectra .
  • Target Compound : The 4-methylnaphthalenyl groups may redshift photoluminescence compared to phenyl-substituted analogs, enabling tunable emission in OLEDs.

Solubility and Processability

  • The p-tolyl groups in the target compound could improve solubility in common organic solvents (e.g., toluene, chlorobenzene) compared to BA-NPB’s naphthyl groups, facilitating solution-processed device fabrication .

Biological Activity

N10,N10'-Bis(4-methylnaphthalen-1-yl)-N10,N10'-dip-tolyl-9,9'-bianthracene-10,10'-diamine (CAS No. 2304584-13-0) is a complex organic compound known for its intriguing structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions at the molecular level, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C64H48N2, with a molecular weight of 845.08 g/mol. Its structure features multiple aromatic rings, which are often associated with significant biological activity due to their ability to interact with various biological targets.

PropertyValue
Molecular FormulaC64H48N2
Molecular Weight845.08 g/mol
CAS Number2304584-13-0
PurityNot specified

The biological activity of this compound is primarily attributed to its ability to interact with cellular receptors and enzymes. The presence of multiple aromatic systems in its structure allows for effective π-π stacking interactions with nucleic acids and proteins, potentially influencing gene expression and enzymatic activity.

Antimicrobial Activity

In addition to anticancer properties, there is evidence suggesting that compounds with similar frameworks possess antimicrobial activities. These activities may arise from the ability of the compound to disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival.

Study 1: Anticancer Properties

A study conducted on related anthracene derivatives revealed that these compounds could effectively induce apoptosis in human cancer cell lines through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing biological activity.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of naphthalene derivatives showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The study concluded that the presence of multiple aromatic rings contributed to enhanced membrane permeability and disruption.

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